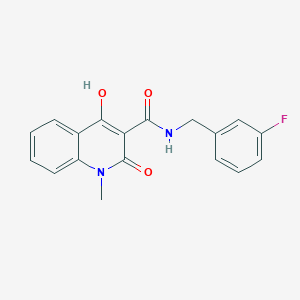
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide, also known as HOCPCA, is a synthetic compound that belongs to the class of coumarin derivatives. HOCPCA has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and physiological effects:
Studies have shown that 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide exhibits a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has also been shown to protect against oxidative stress and to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide, including the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide in humans.
In conclusion, 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide exhibits anti-inflammatory, anti-cancer, and neuroprotective effects, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Méthodes De Synthèse
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-hydroxycoumarin with phenyl isocyanate in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to yield 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide in high yields and purity.
Applications De Recherche Scientifique
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide exhibits anti-inflammatory, anti-cancer, and neuroprotective effects.
Propriétés
IUPAC Name |
4-hydroxy-2-oxo-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-14-11-8-4-5-9-12(11)21-16(20)13(14)15(19)17-10-6-2-1-3-7-10/h1-9,18H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCNDSOTCXDFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715727 |
Source


|
| Record name | 4-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide | |
CAS RN |
14206-95-2 |
Source


|
| Record name | 4-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)






